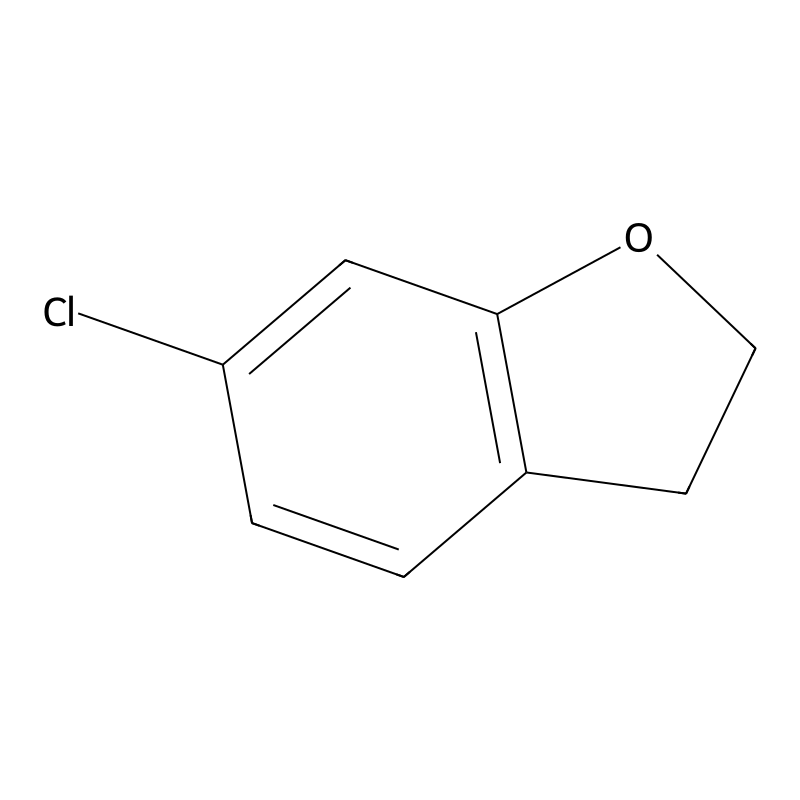6-Chloro-2,3-dihydrobenzofuran

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-Chloro-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran class, characterized by its unique bicyclic structure consisting of a benzene ring fused to a furan ring. The compound has the molecular formula and a molecular weight of approximately 154.59 g/mol. Its structure includes a chlorine atom at the sixth position of the benzofuran, contributing to its chemical reactivity and biological properties .
- Electrophilic Aromatic Substitution: The chlorine substituent can direct further substitutions on the aromatic ring.
- Nucleophilic Substitution: The furan moiety can undergo nucleophilic attack, leading to the formation of derivatives.
- Cyclization Reactions: It can be used as an intermediate in the synthesis of more complex structures through cyclization processes .
Research indicates that derivatives of 6-chloro-2,3-dihydrobenzofuran exhibit significant biological activities:
- Antimicrobial Properties: Studies have shown that compounds in this class possess antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications .
- Cytotoxic Effects: Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential use in oncology .
- Inhibition Studies: Certain derivatives act as inhibitors for specific cytochrome P450 enzymes, which are crucial in drug metabolism .
The synthesis of 6-chloro-2,3-dihydrobenzofuran can be achieved through various methodologies:
- Starting Materials: Common precursors include phenolic compounds and chlorinated reagents.
- Catalytic Reactions: The use of catalysts such as palladium or nickel facilitates cyclization and substitution reactions.
- Multi-step Synthesis: A typical synthetic route involves several steps including halogenation, alkylation, and cyclization to yield the final product .
6-Chloro-2,3-dihydrobenzofuran has several applications:
- Pharmaceuticals: Its derivatives are explored for use as antimicrobial agents and potential anticancer drugs.
- Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic molecules.
- Research Tools: Used in molecular docking studies to understand interactions with biological targets .
Interaction studies involving 6-chloro-2,3-dihydrobenzofuran focus on its binding affinity with various biological targets:
- Molecular Docking: Computational studies have been conducted to predict how this compound interacts with enzymes and receptors, particularly those involved in drug metabolism and pharmacodynamics .
- Enzyme Inhibition: It has been tested for its ability to inhibit specific cytochrome P450 enzymes, which play a crucial role in drug interactions and metabolism .
Several compounds share structural similarities with 6-chloro-2,3-dihydrobenzofuran. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Chloro-2,3-dihydrobenzofuran | Benzofuran derivative | Substituted at the fifth position; different reactivity |
| 7-Chloro-2,3-dihydrobenzofuran | Benzofuran derivative | Chlorine at the seventh position; distinct biological activity |
| 2-Hydroxy-6-chlorobenzofuran | Hydroxy-substituted | Exhibits enhanced solubility and potential bioactivity |
These compounds highlight the uniqueness of 6-chloro-2,3-dihydrobenzofuran due to its specific chlorine positioning and resultant chemical properties.








